molecular formula C9H7Cl2NO3S B2888187 3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione CAS No. 338751-68-1

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

Cat. No. B2888187
CAS RN: 338751-68-1
M. Wt: 280.12
InChI Key: ACSGDSFAMWMRQL-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione, also known as 2,5-dichlorothiazol-4-one, is a synthetic organic compound that has been studied for its potential applications in scientific research. This compound has been used in the synthesis of other compounds, and has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Synthesis

    The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leads to the formation of various heterocycles, demonstrating the versatility of thiazole derivatives in synthesizing biologically relevant molecules (Shibuya, 1984).

  • Spectroscopic Identification and Molecular Docking

    A study provided detailed spectroscopic identification and structural features of a thiazole derivative, underlining its potential in drug development against cancer proteins through molecular docking studies (Shanmugapriya et al., 2022).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Activities

    Synthesis and testing of pyrazole nucleus-containing 2-thioxothiazolidin-4-one derivatives showed significant in vitro antibacterial and antifungal activities, highlighting the potential of thiazole derivatives in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

  • Antitumor Activity

    Certain arylazothiazole containing compounds were synthesized and showed in vitro antitumor activity against human tumor cell lines, indicating the utility of thiazole derivatives in cancer research (Elmeligie & El-Awady, 2002).

Chemical and Physical Properties

  • Corrosion Inhibition: The study on the influence of new 2,5-disubstituted 1,3,4-thiadiazoles on the corrosion behavior of mild steel in acidic solutions demonstrated the potential of thiazole derivatives as corrosion inhibitors, linking their chemical properties to practical industrial applications (Bentiss et al., 2007).

properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO3S/c10-6-1-2-7(11)8(3-6)12-5-16(14,15)4-9(12)13/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSGDSFAMWMRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1(=O)=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)-1lambda~6~,3-thiazolane-1,1,4-trione

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